molecular formula C12H17NO2 B5821749 4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde

4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde

Cat. No. B5821749
M. Wt: 207.27 g/mol
InChI Key: MSYSZIGUCJNILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde, also known as EMMA, is a chemical compound that has been widely used in scientific research for its unique properties. EMMA is a fluorescent molecule that can be easily detected and measured, making it a valuable tool in various fields of research.

Mechanism of Action

4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde works by binding to specific molecules and emitting a fluorescent signal when excited by light. The mechanism of action of 4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from one molecule to another through nonradiative means.
Biochemical and Physiological Effects
4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde has been shown to have minimal effects on biochemical and physiological processes. It is generally considered to be a non-toxic molecule that does not interfere with cellular processes or cause cellular damage.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde in lab experiments include its high sensitivity, specificity, and versatility. 4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde can be used to detect and measure a wide range of biological molecules and processes, making it a valuable tool in various fields of research. However, the limitations of using 4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde include its cost, potential toxicity, and the need for specialized equipment and expertise.

Future Directions

There are many future directions for the use of 4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde in scientific research. One direction is the development of new methods for the synthesis of 4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde that are safer and more cost-effective. Another direction is the application of 4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde in the study of complex biological systems, such as cellular signaling pathways and disease mechanisms. Additionally, the use of 4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde in live-cell imaging and in vivo studies holds great promise for advancing our understanding of biological processes.

Synthesis Methods

4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)benzaldehyde with ethyl iodide and sodium methoxide, or the reaction of 4-(dimethylamino)benzaldehyde with methyl iodide and sodium ethoxide. The synthesis of 4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde typically involves the use of hazardous chemicals and requires strict safety precautions.

Scientific Research Applications

4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde has been widely used in scientific research for its unique properties as a fluorescent molecule. It can be used as a fluorescent probe for the detection and measurement of various biological molecules, such as proteins, nucleic acids, and lipids. 4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde has also been used to study the dynamics of biological processes, such as protein-protein interactions and enzyme activity.

properties

IUPAC Name

4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-5-13(3)11-7-12(15-4)10(8-14)6-9(11)2/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYSZIGUCJNILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC(=C(C=C1C)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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